molecular formula C17H20N4OS B2821666 N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide CAS No. 1024316-58-2

N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide

Cat. No.: B2821666
CAS No.: 1024316-58-2
M. Wt: 328.43
InChI Key: OLGDOTPIQVJUER-UHFFFAOYSA-N
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Description

N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiosemicarbazide group attached to a pyridinecarboxyl moiety and a methyl-isopropylphenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(3-Methyl-4-(isopropyl)phenyl)-1-(4-pyridinecarboxyl)hydrazine. This intermediate is then reacted with carbon disulfide and an appropriate amine to form the thiosemicarbazide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiosemicarbazide group to corresponding amines or hydrazines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: The compound is used in the development of materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide involves its interaction with molecular targets and pathways in biological systems. The thiosemicarbazide group can form coordination complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions and form reactive intermediates may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methyl-4-(isopropyl)phenyl)-1-(4-pyridinecarboxyl)hydrazine: This intermediate compound shares a similar structure but lacks the thiosemicarbazide group.

    4-(3-Methyl-4-(isopropyl)phenyl)-1-(4-pyridinecarboxyl)semicarbazide: This compound has a semicarbazide group instead of a thiosemicarbazide group.

Uniqueness

The presence of the thiosemicarbazide group in N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide imparts unique chemical properties, such as enhanced coordination ability with metal ions and distinct redox behavior. These properties make it a valuable compound for various scientific applications.

Properties

IUPAC Name

1-(3-methyl-4-propan-2-ylphenyl)-3-(pyridine-4-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-11(2)15-5-4-14(10-12(15)3)19-17(23)21-20-16(22)13-6-8-18-9-7-13/h4-11H,1-3H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGDOTPIQVJUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=S)NNC(=O)C2=CC=NC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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